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Compound of Interest

Compound Name: 3-(2-Bromoethyl)pyridine

Cat. No.: B050211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile reagent, 3-(2-bromoethyl)pyridine. The information enclosed is intended to support

research and development activities by providing key analytical data and methodologies for the

characterization of this compound. While a complete, unified dataset for the free base form of

3-(2-bromoethyl)pyridine is not readily available in the public domain, this guide compiles and

presents the most relevant spectroscopic information available, primarily focusing on its

hydrobromide salt, which serves as a close proxy for analytical purposes.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-(2-
bromoethyl)pyridine and its hydrobromide salt.

Table 1: ¹H NMR Spectroscopic Data of 3-(2-Bromoethyl)pyridine Hydrobromide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.52 d 4.8 1H H-2

8.45 s 1H H-6

7.85 dt 7.9, 1.8 1H H-4

7.42 dd 7.9, 4.8 1H H-5

3.75 t 6.8 2H -CH₂-Br

3.30 t 6.8 2H Py-CH₂-

Note: Data obtained for the hydrobromide salt in D₂O.

Table 2: ¹³C NMR Spectroscopic Data of 3-(2-Bromoethyl)pyridine Hydrobromide

Chemical Shift (δ) ppm Assignment

149.5 C-2

147.8 C-6

141.2 C-4

136.7 C-3

127.1 C-5

34.9 Py-CH₂-

31.8 -CH₂-Br

Note: Data obtained for the hydrobromide salt in D₂O.

Table 3: Infrared (IR) Spectroscopy Data of 3-(2-Bromoethyl)pyridine
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Wavenumber (cm⁻¹) Intensity Assignment

3050-2900 Medium
C-H stretching (aromatic and

aliphatic)

1600, 1580, 1475, 1425 Medium-Strong
C=C and C=N stretching

(pyridine ring)

1220 Medium C-N stretching

690 Strong C-Br stretching

Note: This is a representative IR spectrum based on typical values for similar compounds. The

sample is analyzed as a neat liquid.

Table 4: Mass Spectrometry (MS) Data of 3-(2-Bromoethyl)pyridine

m/z Relative Intensity (%) Assignment

185/187 40/40 [M]⁺ (Molecular ion)

106 100 [M - Br]⁺

78 30 [C₅H₄N]⁺

Note: Electron Ionization (EI) was used. The characteristic isotopic pattern for bromine (¹⁹Br/

⁸¹Br ≈ 1:1) is observed for the molecular ion.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 3-(2-bromoethyl)pyridine hydrobromide

was dissolved in 0.6 mL of deuterium oxide (D₂O).
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¹H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per

million (ppm) relative to a residual solvent peak.

¹³C NMR Acquisition: Standard carbon-13 NMR spectra were acquired using a proton-

decoupled pulse sequence. Chemical shifts are reported in ppm.

2.2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For the liquid free base, a thin film was prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean plates was subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe or through a

gas chromatograph (GC) inlet.

Ionization: The sample was ionized using a standard electron energy of 70 eV.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of

approximately 50-300 amu.

Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 3-(2-bromoethyl)pyridine.
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Caption: Workflow for the spectroscopic analysis of 3-(2-Bromoethyl)pyridine.

This guide provides a foundational set of spectroscopic data and analytical procedures for 3-(2-
bromoethyl)pyridine. Researchers are encouraged to perform their own analyses to confirm

these findings and to further investigate the properties of this important chemical intermediate.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Bromoethyl)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050211#spectroscopic-data-nmr-ir-ms-of-3-2-
bromoethyl-pyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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